Enantiomeric Purity as a Chiral Building Block vs. Racemic and (R)-Configured Analogs
CAS 952023-06-2 is supplied with an optical purity of ≥97.0% for the (S)-enantiomer, as verified by chiral HPLC at 214 nm . This is a critical specification because the (S)-configuration at the 2-position of the cyanopyrrolidine ring is a prerequisite for DPP-4 inhibitory activity [1]. The corresponding (R)-enantiomer (CAS 228244-20-0) and racemic mixtures are commercially available but would yield inactive or substantially less potent DPP-4 pharmacophores upon deprotection and coupling, as demonstrated by the >10-fold loss in potency observed when comparing (S)- vs. (R)-2-cyanopyrrolidine-containing DPP-4 inhibitors [1][2].
| Evidence Dimension | Optical purity (enantiomeric excess) of the 2-cyanopyrrolidine moiety |
|---|---|
| Target Compound Data | ≥97.0% optical purity (S-enantiomer) |
| Comparator Or Baseline | (R)-1-Boc-2-cyanopyrrolidine (CAS 228244-20-0, ≥98% purity) and racemic 2-cyanopyrrolidine derivatives—achiral or opposite stereochemistry yields diminished DPP-4 binding [1][2] |
| Quantified Difference | ≥97% enantiomeric excess for the active (S)-configuration vs. inactive (R)-configuration; DPP-4 Ki values for (S)-configured NVP-DPP728 (Ki = 11 nM) contrast with markedly reduced affinity of (R)-stereoisomers [2] |
| Conditions | Chiral HPLC (214 nm); DPP-4 enzyme inhibition assay using human recombinant DPP-4 with Gly-Pro-AMC or Ala-Pro-AFC fluorogenic substrates [1][2] |
Why This Matters
Procuring a building block with verified ≥97% optical purity ensures that downstream chiral pharmaceutical intermediates (e.g., vildagliptin precursors) maintain the requisite stereochemistry for target binding, avoiding wasted synthesis on stereochemically compromised material.
- [1] Fukushima, H.; Hiratate, A.; Takahashi, M.; Mikami, A.; Saito-Hori, M.; Munetomo, E.; Kitano, K.; Chonan, S.; Saito, H.; Suzuki, A.; Takaoka, Y.; Yamamoto, K. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorg. Med. Chem. 2004, 12, 6053–6061. DOI: 10.1016/j.bmc.2004.09.010. View Source
- [2] BindingDB. BDBM11113 (NVP-DPP728): Ki = 11 nM; IC50 = 15 nM against human DPP-4. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=11113 (accessed 2026-05-02). View Source
